molecular formula C15H16ClN3O3S B2496922 3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448137-05-0

3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2496922
CAS RN: 1448137-05-0
M. Wt: 353.82
InChI Key: VXTZZRNCGNWYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyridine derivatives often involves multi-step chemical reactions, starting from simpler pyridine compounds. For example, the synthesis of related compounds can include steps like chlorination, sulfonation, and the introduction of the piperidinyl group through nucleophilic substitution or coupling reactions. Shen Li (2012) described the synthesis of a similar compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine, demonstrating a typical pathway for introducing chloro and piperidinyl groups to the pyridine ring with an overall yield of about 62% (Shen Li, 2012).

Scientific Research Applications

Synthesis and Characterization

  • Research on compounds related to 3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine includes the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, showcasing the importance of specific synthesis methods in obtaining pure compounds (Ruano, Alemán, & Cid, 2006).
  • The complex Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/ has been studied, demonstrating the relevance of complex formation in the context of the oxidation of water and the reduction of oxygen, which are key processes in various scientific applications (Moyer & Meyer, 1981).
  • Shen Li's work on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, underlines the importance of specific intermediates in the broader synthesis of pharmacologically relevant compounds (Shen Li, 2012).

Chemical Properties and Analysis

  • Studies on the piperidine ring in compounds like the title compound 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione provide insight into the structural and chemical properties of these rings, which are crucial for understanding their behavior in various chemical environments (Sundar et al., 2011).
  • The synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlights the application of piperidine derivatives in catalysis, which is a fundamental aspect of chemical research and industry (Ghorbani‐Choghamarani & Azadi, 2015).

Applications in Material Science and Chemistry

  • The study of 2-chloroquinoline-3-carbaldehydes and their conversion into a variety of fused quinolines including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines by Meth-Cohn et al. demonstrates the versatility of these compounds in synthesizing a wide range of chemically significant derivatives (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various complexes

Mode of Action

Related compounds have been involved in catalytic protodeboronation , which suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been used in suzuki–miyaura (sm) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that this compound might affect similar biochemical pathways.

Result of Action

Related compounds have been used in the synthesis of various complexes , suggesting that this compound might have similar effects.

Action Environment

Related compounds have been used under solvothermal conditions , suggesting that this compound might also be influenced by similar environmental factors.

properties

IUPAC Name

3-chloro-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-14-4-2-8-18-15(14)22-12-5-9-19(10-6-12)23(20,21)13-3-1-7-17-11-13/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTZZRNCGNWYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.